molecular formula C7H8N2O2S B3021238 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid CAS No. 66533-64-0

6-(Ethylsulfanyl)pyrazine-2-carboxylic acid

Cat. No. B3021238
CAS RN: 66533-64-0
M. Wt: 184.22 g/mol
InChI Key: FRMBIAOUEAWTMH-UHFFFAOYSA-N
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Description

6-(Ethylsulfanyl)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C7H8N2O2S . It belongs to the categories of Aliphatic Heterocycles, Aromatic Heterocycles, Heterocyclic Compounds, Aromatic Cyclic Structures, Carboxylic Acids, and Aromatic Carboxylic Acids .


Molecular Structure Analysis

The molecular weight of this compound is 184.21 . The SMILES notation for this compound is CCSC1=NC(=CN=C1)C(O)=O . The InChIKey is FRMBIAOUEAWTMH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 134-135°C . The storage temperature is room temperature .

Scientific Research Applications

Synthesis and Reactivity in Chemical Compounds

  • Research has explored the synthesis and reactivity of novel pyrazine derivatives, using related compounds as key starting materials. This includes the study of chemical reactivity towards various electrophilic reagents and the characterization of new compounds, which is critical in the development of heterocyclic compounds for various applications (Voievudskyi et al., 2016).

Crystal Structure Analysis

  • X-ray crystal structures of pyrazinic acid and isomeric methylpyrazine carboxylic acids have been analyzed. This analysis helps in understanding the recurrence of carboxylic acid-pyridine supramolecular synthons in these heterocyclic acids, which is important for future crystal engineering strategies (Vishweshwar et al., 2002).

FTIR and Electronic Spectra Studies

  • Aminolysis of pyrazine-2-carboxylic acid has been studied, leading to the characterization of novel compounds using FTIR spectroscopy and UV/Visible spectroscopy. Such studies are crucial in understanding the molecular structure and potential applications of these compounds (Nzikayel et al., 2017).

Antiviral Evaluation

  • Pyrazine C-nucleosides, related to pyrazine-2-carboxylic acid derivatives, have been synthesized and evaluated for antiviral activity. Such research contributes to the understanding of the potential medical applications of these compounds (Walker et al., 1998).

Corrosion Inhibition Studies

  • Pyran derivatives have been synthesized and characterized for their potential in corrosion mitigation. Such studies are essential in industrial applications, where corrosion resistance is a key factor (Saranya et al., 2020).

properties

IUPAC Name

6-ethylsulfanylpyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c1-2-12-6-4-8-3-5(9-6)7(10)11/h3-4H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMBIAOUEAWTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=CN=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355938
Record name 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66533-64-0
Record name 6-(Ethylsulfanyl)pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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